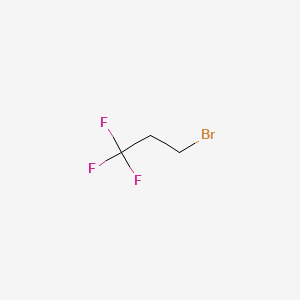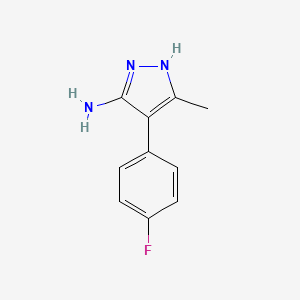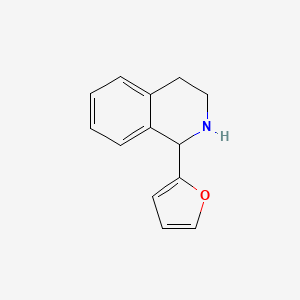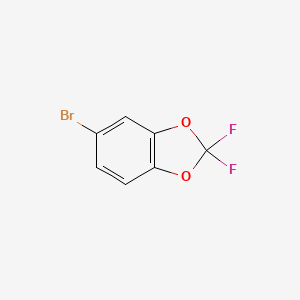
5-Bromo-2,2-difluoro-1,3-benzodioxole
Overview
Description
5-Bromo-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzodioxole, featuring bromine and fluorine substituents. This compound is primarily used as a precursor in organic synthesis and serves as an intermediate in the production of various active pharmaceutical ingredients, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of automated reactors and precise control of temperature and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromine substituent can lead to the formation of difluorobenzodioxole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzodioxoles.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of difluorobenzodioxole derivatives.
Scientific Research Applications
5-Bromo-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-1,4-benzodioxane: Contains a different ring structure, leading to variations in reactivity and applications.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Features an aldehyde group, providing different reactivity and applications.
Uniqueness: 5-Bromo-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of a wide range of derivatives .
Properties
IUPAC Name |
5-bromo-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHWHHXVXSGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371244 | |
| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33070-32-5 | |
| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2,2-difluoro-1,3-benzodioxole derivatives?
A1: 2,2-Difluoro-1,3-benzodioxole derivatives exhibit unique reactivity due to the influence of the fluorine atoms and the benzodioxole ring. While deprotonation at the 4-position occurs readily, lithiation at the more distant 5-position is challenging unless there are no other available oxygen-adjacent sites. This unusual reactivity is highlighted in the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. []
Q2: How can this compound be synthesized?
A2: Direct lithiation of the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is hindered by the preferential deprotonation at the 4-position. To overcome this, researchers successfully achieved the synthesis via a "basicity gradient-driven heavy-halogen migration." [] This involved protecting the 7-position with a bulky trialkylsilyl group, forcing lithiation at the 5-position. Subsequent bromine migration yielded a 5-bromo-4-lithio intermediate, which could then undergo various reactions like iodination or carboxylation. Deprotection then yielded the desired this compound. []
Q3: What is the significance of this compound in synthetic chemistry?
A3: this compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it is a key precursor in the multi-step synthesis of (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole (DIFLUORPHOS®), a valuable chiral diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
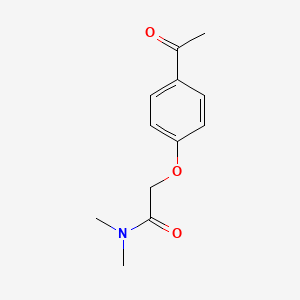
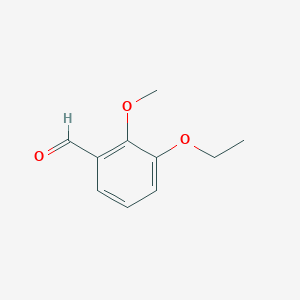
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)
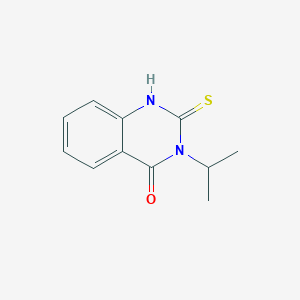

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
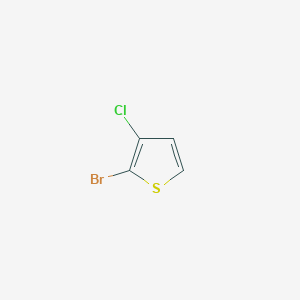


![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
